4-Bromo-7-chloro-1-methoxyisoquinoline
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Overview
Description
4-Bromo-7-chloro-1-methoxyisoquinoline is a chemical compound with the molecular formula C₁₀H₇BrClNO and a molecular weight of 272.53 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-1-methoxyisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the reaction of 7-chloro-1-methoxyisoquinoline with bromine in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide can yield 4-iodo-7-chloro-1-methoxyisoquinoline .
Scientific Research Applications
4-Bromo-7-chloro-1-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-1-methoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
- 4-Bromo-1-methoxyisoquinoline
- 4-Bromo-7-methoxyquinoline
- 7-Bromo-1-chloroisoquinoline
Comparison: 4-Bromo-7-chloro-1-methoxyisoquinoline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C10H7BrClNO |
---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
4-bromo-7-chloro-1-methoxyisoquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-8-4-6(12)2-3-7(8)9(11)5-13-10/h2-5H,1H3 |
InChI Key |
ZJLLMWLVDZVMFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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